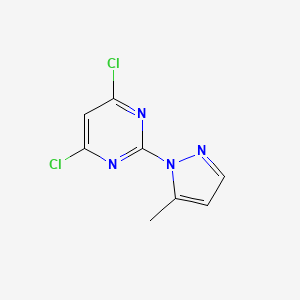4,6-Dichloro-2-(5-methyl-1h-pyrazol-1-yl)pyrimidine
CAS No.: 2102412-65-5
Cat. No.: VC7864208
Molecular Formula: C8H6Cl2N4
Molecular Weight: 229.06
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2102412-65-5 |
|---|---|
| Molecular Formula | C8H6Cl2N4 |
| Molecular Weight | 229.06 |
| IUPAC Name | 4,6-dichloro-2-(5-methylpyrazol-1-yl)pyrimidine |
| Standard InChI | InChI=1S/C8H6Cl2N4/c1-5-2-3-11-14(5)8-12-6(9)4-7(10)13-8/h2-4H,1H3 |
| Standard InChI Key | PVOPHXZRMNAQQF-UHFFFAOYSA-N |
| SMILES | CC1=CC=NN1C2=NC(=CC(=N2)Cl)Cl |
| Canonical SMILES | CC1=CC=NN1C2=NC(=CC(=N2)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrimidine core substituted with chlorine atoms at the 4- and 6-positions and a 5-methylpyrazole moiety at the 2-position. The pyrimidine ring adopts a planar configuration, while the pyrazole group introduces steric and electronic effects that influence reactivity. Key structural identifiers include:
The presence of electron-withdrawing chlorine atoms and the nitrogen-rich pyrazole ring enhances the compound's susceptibility to nucleophilic substitution reactions, making it a valuable precursor in medicinal chemistry.
Physicochemical Characteristics
Table 1 summarizes critical physicochemical data:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 229.07 g/mol | |
| Purity | 97% | |
| Melting Point | Not reported | - |
| Solubility | Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) | Inferred from structure |
The absence of reported melting points and solubility data in the literature underscores the need for further experimental characterization.
Synthesis Methodologies
General Synthetic Strategies
The synthesis of 4,6-dichloro-2-(5-methyl-1H-pyrazol-1-yl)pyrimidine typically involves sequential functionalization of a pyrimidine precursor. While direct methods are scarce in the literature, analogous pathways for related compounds provide insight:
Chlorination of Pyrimidine Intermediates
A patent describing the synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine (CN102952084A) outlines a four-step process involving nitration, cyclization, methylation, and chlorination . Although the target compound differs in substituents, this route highlights the use of phosphorus oxychloride () as a chlorinating agent, often catalyzed by -dimethylaniline (DMA) . Adapting this method, the pyrazole moiety could be introduced via nucleophilic aromatic substitution (SNAr) at the 2-position of a dichloropyrimidine intermediate.
Cyclocondensation Approaches
Research on pyrazolo[3,4-d]pyrimidines demonstrates the utility of cyclocondensation between 5-amino-1H-pyrazole-4-carboxamide and urea . While this method yields fused heterocycles, modifying the starting materials to incorporate a pre-formed pyrazole ring could streamline the synthesis of the target compound.
Stepwise Reaction Analysis
A hypothetical synthesis route is proposed below, integrating elements from existing methodologies:
-
Nitration and Cyclization:
Diethyl malonate undergoes nitration with concentrated nitric acid to yield 2-nitrodiethyl malonate . Subsequent cyclization with thiourea in the presence of sodium ethoxide forms a pyrimidine intermediate. -
Pyrazole Introduction:
The 2-chloro group of 4,6-dichloropyrimidine undergoes SNAr reaction with 5-methyl-1H-pyrazole, facilitated by a base such as potassium carbonate. -
Purification:
Column chromatography or recrystallization achieves the final product with 97% purity .
Critical Reaction Parameters:
Applications in Pharmaceutical and Agrochemical Research
Drug Discovery
Pyrimidine derivatives are pivotal in kinase inhibitor development. The chlorine atoms and pyrazole group in this compound offer sites for further derivatization, enabling the construction of molecules targeting:
-
Oncogenic kinases: Modified analogs could inhibit ATP-binding pockets .
-
Antiviral agents: Pyrimidine scaffolds have shown activity against viral polymerases .
Agrochemical Intermediates
The compound's halogen and nitrogen content aligns with features common in herbicides and fungicides. Functionalization at the 4- and 6-positions could yield bioactive analogs with enhanced lipid solubility for foliar penetration.
Recent Advances and Future Directions
Catalytic Innovations
The use of DMA in chlorination reactions exemplifies efforts to improve atom economy . Future research could explore organocatalysts or transition metal complexes to reduce reagent waste.
Computational Modeling
Density functional theory (DFT) studies could predict reactive sites for functionalization, guiding the design of derivatives with tailored bioactivity.
Green Chemistry Approaches
Investigating solvent-free conditions or biocatalytic methods may address environmental concerns associated with traditional synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume